Cas no 73776-21-3 (3-Quinolinecarboxamide,2-chloro-)

3-Quinolinecarboxamide, 2-chloro- is a versatile organic compound characterized by its chlorinated quinoline ring. This compound offers excellent stability, enabling it to be employed in various chemical reactions. Its unique structure contributes to its selectivity in synthetic pathways, making it a valuable intermediate for the preparation of complex organic molecules. Its availability and ease of use further enhance its appeal in the chemical industry.
3-Quinolinecarboxamide,2-chloro- structure
73776-21-3 structure
Product Name:3-Quinolinecarboxamide,2-chloro-
CAS No:73776-21-3
MF:C10H7ClN2O
MW:206.62838101387
CID:554373
PubChem ID:12554538
Update Time:2025-11-01

3-Quinolinecarboxamide,2-chloro- Chemical and Physical Properties

Names and Identifiers

    • 3-Quinolinecarboxamide,2-chloro-
    • 2-CHLOROQUINOLINE-3-CARBOXAMIDE
    • 2-Chloro-3-quinolinecarboxamide
    • T66 BNJ CG DVZ
    • DTXSID10502348
    • Z1278925872
    • SCHEMBL31301
    • 73776-21-3
    • CS-0256465
    • EN300-6489564
    • Inchi: 1S/C10H7ClN2O/c11-9-7(10(12)14)5-6-3-1-2-4-8(6)13-9/h1-5H,(H2,12,14)
    • InChI Key: VVZAOJPBUNOKGJ-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(N)=O)C=C2C=CC=CC2=N1

Computed Properties

  • Exact Mass: 206.0246905g/mol
  • Monoisotopic Mass: 206.0246905g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 56Ų

Experimental Properties

  • Density: 1.401
  • Boiling Point: 396.5°C at 760 mmHg
  • Flash Point: 193.6°C
  • Refractive Index: 1.684

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Additional information on 3-Quinolinecarboxamide,2-chloro-

Introduction to 3-Quinolinecarboxamide,2-chloro (CAS No. 73776-21-3)

3-Quinolinecarboxamide,2-chloro, identified by its Chemical Abstracts Service (CAS) number 73776-21-3, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amide derivative of quinoline has garnered considerable attention due to its versatile structural framework and potential applications in medicinal chemistry. The presence of both chloro and amide functional groups makes it a valuable intermediate for the development of novel therapeutic agents, particularly in addressing challenging biological targets.

The quinoline scaffold is renowned for its broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties. The introduction of a chloro substituent at the 2-position and an amide group at the 3-position further enhances its pharmacological profile, enabling selective interactions with biological macromolecules. This compound exemplifies the strategic modification of quinoline derivatives to optimize drug-like properties such as solubility, bioavailability, and target specificity.

In recent years, 3-Quinolinecarboxamide,2-chloro has been explored as a key building block in the synthesis of small-molecule inhibitors targeting various diseases. Its structural motif is particularly relevant in the development of kinase inhibitors, which play a crucial role in cancer therapy. The chloro group facilitates nucleophilic substitution reactions, allowing for further functionalization and diversification of the quinoline core. Meanwhile, the amide functionality serves as a hydrogen bond acceptor, improving binding affinity to protein targets.

One of the most compelling aspects of 3-Quinolinecarboxamide,2-chloro is its utility in generating libraries of compounds for high-throughput screening (HTS). Pharmaceutical companies and academic institutions have leveraged this scaffold to identify novel leads with improved efficacy and reduced toxicity. The compound’s ability to undergo cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, further expands its synthetic utility in constructing more complex molecules.

Recent advancements in computational chemistry have also highlighted the potential of 3-Quinolinecarboxamide,2-chloro as a starting point for structure-based drug design. Molecular docking studies have demonstrated its favorable interactions with enzymes and receptors involved in metabolic disorders and inflammatory diseases. These insights have guided researchers in optimizing analogs with enhanced pharmacokinetic profiles and target engagement.

The synthesis of 3-Quinolinecarboxamide,2-chloro typically involves multi-step organic transformations starting from commercially available quinoline precursors. Key steps include chlorination at the 2-position followed by amidation at the 3-position. Advances in catalytic methods have enabled more efficient and environmentally benign routes to this compound, aligning with green chemistry principles. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce diverse substituents while minimizing waste generation.

The pharmacological evaluation of 3-Quinolinecarboxamide,2-chloro has revealed promising activities against several disease models. Preclinical studies have shown its efficacy in inhibiting the growth of resistant cancer cell lines by modulating key signaling pathways. Additionally, its interaction with bacterial enzymes has been investigated for potential applications in antibiotic development. These findings underscore the compound’s therapeutic relevance and highlight opportunities for further exploration.

In conclusion,3-Quinolinecarboxamide,2-chloro (CAS No. 73776-21-3) represents a structurally intriguing derivative with significant pharmaceutical potential. Its unique combination of functional groups makes it a valuable tool for medicinal chemists seeking to develop innovative treatments for human diseases. As research continues to uncover new synthetic strategies and biological applications,this compound is poised to remain at the forefront of drug discovery efforts.

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